Itraconazole Impurity D

Vue d'ensemble

Description

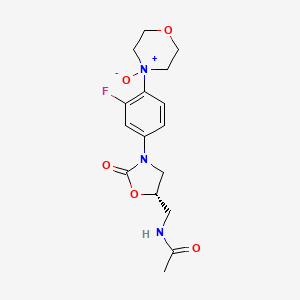

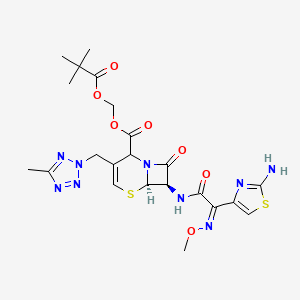

Itraconazole Impurity D is a compound related to Itraconazole, a broad-spectrum antifungal agent . It is used in the management and treatment of fungal infections . The chemical name of Itraconazole Impurity D is Cis-4- [4- [4- [4- [ [2- (2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2- (1-methylethyl)-3H-1,2,4-triazol-3-one .

Molecular Structure Analysis

The molecular structure of Itraconazole and its impurities can be analyzed using various spectroscopic techniques. Structural elucidation was performed using 1D & 2D NMR spectroscopic studies and mass analysis .Chemical Reactions Analysis

The chemical reactions involving Itraconazole and its impurities can be analyzed using various chromatographic techniques . A simple, rapid ultra-performance liquid chromatography (UPLC) method was developed for the analysis of Itraconazole and its associated production impurities .Physical And Chemical Properties Analysis

The physical and chemical properties of Itraconazole and its impurities can be analyzed using various techniques . The physical parameters and dissolution profile of various Itraconazole capsule formulations have been studied .Applications De Recherche Scientifique

1. Chromatographic Determination of Itraconazole and its Impurities

- Application Summary: This research developed a rapid ultra-performance liquid chromatography (UPLC) method for analyzing itraconazole and its associated production impurities .

- Methods: The optimum chromatographic conditions were achieved using an Agilent Zorbax Eclipse XDB C18 column, 1.8 µm (4.6 × 50 mm) installed in a column oven heater utilizing a gradient mobile phase of 0.08M tetrabutylammonium hydrogen sulfate buffer–acetonitrile (80:20, v/v), with ultraviolet detection at 235 nm .

- Results: The method was validated according to International Conference on Harmonization guidelines with respect to precision, accuracy, linearity, robustness and limits of detection and quantification. All parameters were found to be well within the stated guidelines .

2. Analytical and Bio-analytical Methods of Itraconazole

- Application Summary: This review provides an overview of previously published approaches related to the analysis of Itraconazole either alone or in conjunction with other medications .

- Methods: Many spectroscopic approaches have been used, such as derivative techniques, chromogenic techniques. Newly developed and improved chromatographic methods are also available through the use of biological fluids and pharmaceutical formulations .

- Results: Few LC-MS, GC, GC-MS and HPTLC approaches are also available in addition to these two techniques .

3. Heat Stress Enrichment of Itraconazole Impurities

- Application Summary: This research detected two unknown impurities in an itraconazole drug product using a simple isocratic reversed-phase high performance liquid chromatography (HPLC or LC). The impurities were enriched by heat stress of the drug product .

- Methods: The impurities were isolated from the degraded sample by column purification followed by isolation through preparative HPLC .

- Results: The two impurities were successfully detected and isolated, providing valuable information for the quality control of itraconazole drug products .

4. Formulation and Evaluation of Itraconazole

- Application Summary: This research involves the formulation and evaluation of Itraconazole .

- Methods: The specific methods of formulation and evaluation are not detailed in the available information .

- Results: The results or outcomes of this research are not specified in the available information .

5. Spectral Characterization of Itraconazole Impurities

- Application Summary: This research involved the detection of two unknown impurities in an itraconazole drug product using a simple isocratic reversed-phase high performance liquid chromatography (HPLC or LC) method .

- Methods: The impurities were enriched by heat stress of the drug product and isolated from the degraded sample by column purification followed by isolation through preparative HPLC .

- Results: The two impurities were successfully detected and isolated, providing valuable information for the quality control of itraconazole drug products .

6. Formulation of Itraconazole Nanosuspension-Based In Situ Gelling System

- Application Summary: This study developed an in situ vaginal drug delivery system for itraconazole based on nanosuspension to improve its solubility and bioavailability .

- Methods: Several nanosuspension batches were developed using the nanoprecipitation process and a 2 4 full factorial experimental design . The optimized nanosuspension was transformed into a nanosuspension-based in situ vaginal gel by employing Poloxamer 407 and HPMC ELV 50 in a cold technique .

- Results: The composition of the improved Nanosuspension-based gel formulation displayed the maximum drug permeability at the end of 12 h as compared to plain gel of itraconazole . The study suggests that nanosuspension-based in situ vaginal gel is the most promising approach to enhance bioavailability of itraconazole .

Safety And Hazards

Orientations Futures

The future directions in the study of Itraconazole and its impurities could involve the development of more efficient synthesis methods, the discovery of new applications, and the improvement of existing formulations . For instance, a novel strategy for tablet formulations using five inorganic salts was investigated to improve Itraconazole’s poor solubility .

Propriétés

IUPAC Name |

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36Cl2N8O4/c1-24(2)44-33(45)43(23-39-44)28-6-4-26(5-7-28)40-13-15-41(16-14-40)27-8-10-29(11-9-27)46-18-30-19-47-34(48-30,20-42-22-37-21-38-42)31-12-3-25(35)17-32(31)36/h3-12,17,21-24,30H,13-16,18-20H2,1-2H3/t30-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJNBOZLRNFTJN-KAODMTDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl Itraconazole | |

CAS RN |

89848-49-7 | |

| Record name | Isopropyl itraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089848497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYL ITRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G401M43GWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)